2,3-Dimethylfluorene
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Overview
Description
2,3-Dimethylfluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, where two methyl groups are substituted at the 2nd and 3rd positions of the fluorene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylfluorene can be synthesized through several methods. One common method involves the methylation of fluorene using methylating agents such as dimethyl carbonate under alkaline conditions. The reaction typically occurs in an organic solvent system within a specific temperature range .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar methylation processes but on a larger scale. The use of environmentally friendly methylating agents like dimethyl carbonate is preferred to avoid the use of toxic reagents such as methyl iodide or methyl bromide .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylfluorene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into fluorenone derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated fluorenes.
Scientific Research Applications
2,3-Dimethylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 2,3-Dimethylfluorene exerts its effects depends on the specific application. In electronic materials, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
2,3-Dimethylfluorene can be compared with other similar compounds such as:
Fluorene: The parent compound without methyl substitutions.
Dibenzothiophene: A sulfur-containing analog.
Dibenzofuran: An oxygen-containing analog.
Uniqueness
This compound is unique due to the presence of methyl groups at the 2nd and 3rd positions, which can influence its chemical reactivity and physical properties .
List of Similar Compounds
- Fluorene
- Dibenzothiophene
- Dibenzofuran
Properties
CAS No. |
4612-63-9 |
---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2,3-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-7-13-9-12-5-3-4-6-14(12)15(13)8-11(10)2/h3-8H,9H2,1-2H3 |
InChI Key |
WZKBKKCKPZMGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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